molecular formula C19H21ClN2O4 B2649357 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034606-69-2

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2649357
CAS No.: 2034606-69-2
M. Wt: 376.84
InChI Key: MAIDQUHASOIXNR-UHFFFAOYSA-N
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Description

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a hydroxypropyl chain, and a methoxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves a multi-step process:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent such as 3-chloropropanol in the presence of a base like sodium hydroxide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step often requires a catalyst such as pyridine to facilitate the reaction.

    Methoxybenzyl Addition: Finally, the oxalamide intermediate is reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.

    Chemical Biology: Researchers use this compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism by which N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxypropyl and methoxybenzyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-benzyl oxalamide
  • N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of both the hydroxypropyl and methoxybenzyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-26-17-8-3-2-5-14(17)12-22-19(25)18(24)21-10-9-16(23)13-6-4-7-15(20)11-13/h2-8,11,16,23H,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIDQUHASOIXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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